molecular formula C21H17BrN4O2 B2640977 N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-24-8

N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2640977
CAS No.: 921575-24-8
M. Wt: 437.297
InChI Key: CSRIOBXCIVSITC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic heterocyclic core with substituents that modulate its physicochemical and biological properties. The core structure includes a pyrazolo-pyridine scaffold substituted with a 5-methyl group, 3-oxo moiety, and 2-phenyl ring.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-13-10-14(22)8-9-18(13)23-20(27)16-11-25(2)12-17-19(16)24-26(21(17)28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRIOBXCIVSITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, continuous flow chemistry techniques can be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable interactions with the enzyme, thereby inhibiting its function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related pyrazolo[4,3-c]pyridine carboxamides, focusing on substituent variations and their implications:

Table 1: Comparative Analysis of Key Pyrazolo[4,3-c]pyridine Carboxamides

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target Compound) 5-Me, 3-oxo, 2-Ph, 7-CONH-(4-Br-2-MePh) C22H19BrN4O2 457.32 g/mol Bromine enhances lipophilicity; methyl groups improve metabolic stability.
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) 5-Et, 3-oxo, 2-Ph, 7-CONH-(4-EtOPh) C25H26N4O3 430.50 g/mol Ethyl and ethoxy groups increase bulk, potentially reducing solubility.
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) 5-Pr, 3-oxo, 2-Ph, 7-CONH-(2-MeOEt) C19H22N4O3 354.40 g/mol Propyl and methoxyethyl groups enhance flexibility and polarity.
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923216-25-5) 5-Bn, 3-oxo, 2-Ph, 7-CONH-(3-MePh) C28H24N4O2 448.52 g/mol Benzyl group increases steric hindrance, potentially affecting binding.
KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) 2-Me, 3-Cl, 2-OMePh, 7-CONH-(pyrazole) C23H21ClN6O2 464.91 g/mol Chlorine and methoxy groups optimize kinase inhibition (e.g., JAK targets).

Key Observations:

Ethyl and propyl groups (923682-25-1, 923233-41-4) introduce aliphatic chains that may enhance metabolic stability but reduce target specificity .

Biological Relevance :

  • The 4-bromo-2-methylphenyl group in the target compound may mimic halogen-bonding interactions observed in kinase inhibitors (e.g., JAK or BTK families), similar to KEV’s chlorine substituent .
  • The 5-methyl group in the target compound likely reduces steric hindrance compared to bulkier benzyl (923216-25-5) or propyl (923233-41-4) substituents, improving binding pocket compatibility .

Synthetic Accessibility: The carboxylic acid precursor (5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylic acid) is commercially available, as noted in Enamine’s Building Blocks Catalogue, facilitating scalable synthesis .

Research Tools and Methodologies

  • Crystallographic Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the 3D structure of these compounds, particularly for confirming substituent orientations and hydrogen-bonding patterns .
  • Molecular Docking : Studies on analogs like KEV (PDB ID 6N7A) suggest that pyrazolo[4,3-c]pyridine carboxamides bind to kinase ATP pockets, with substituents dictating selectivity and potency .

Biological Activity

N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a notable compound within the pyrazolo class, recognized for its diverse biological activities. This compound's structure features a complex arrangement that includes a pyrazolo core fused with a pyridine ring, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrN3OC_{19}H_{18}BrN_{3}O, indicating the presence of bromine, which contributes to its unique reactivity. Key structural characteristics include:

  • Molecular Weight : 396.27 g/mol
  • Functional Groups : Carboxamide, pyrazole, and phenyl groups
  • Physical Properties : Typically analyzed through spectroscopic methods such as NMR and IR to confirm purity and structural integrity.

Synthesis Pathways

The synthesis of this compound generally involves multi-step reactions. Common methods include:

  • Formation of the Pyrazolo Core : Utilizing appropriate starting materials to construct the pyrazole framework.
  • Functionalization : Introducing the bromine atom and other substituents to enhance biological activity.
  • Final Coupling Reactions : Completing the synthesis with coupling reactions that yield the final product.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including this compound. The mechanisms through which this compound exhibits its biological activity include:

  • Inhibition of Tumor Growth : Research indicates that modifications on the pyrazolo core significantly affect binding affinity to cancer targets.
  • Cell Cycle Arrest : The compound has been shown to induce G1 or G2/M phase arrest in various cancer cell lines.
  • Apoptosis Induction : Evidence suggests that it promotes apoptotic pathways in cancer cells.

Table 1: Anticancer Activity of Pyrazolo Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF70.39CDK2 Inhibition
Compound BHCT1160.46Aurora-A Kinase Inhibition
N-(4-bromo...)A3754.2Apoptosis Induction

Research conducted by Bouabdallah et al. demonstrated significant cytotoxic effects against HepG2 and P815 cell lines with IC50 values indicating strong potential for therapeutic applications .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and binding interactions with target proteins.
  • Phenyl Group Influence : Variations in the phenyl substituents can modulate biological activity and selectivity.

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[4,3-c]pyridine core. Key steps include:

  • Cyclization reactions to form the fused pyrazole-pyridine ring system.
  • Functionalization of the core with substituents (e.g., bromophenyl, carboxamide groups) via nucleophilic substitution or coupling reactions.
  • Purification using column chromatography or recrystallization to achieve >95% purity .

Q. Methodological Considerations :

  • Reaction Conditions : Temperatures between 60–120°C, anhydrous solvents (e.g., DMF, THF), and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Catalysts : Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps .

Q. Example Reaction Optimization Table :

StepCatalystSolventTemp (°C)Yield (%)
CyclizationH₂SO₄DMF8065
CouplingPd(PPh₃)₄THF10072

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • X-ray Crystallography (e.g., SHELX, WinGX) for absolute stereochemical determination .
  • HPLC-MS : To assess purity (>98%) and molecular weight confirmation .

Q. Key Data :

  • Melting Point : 210–215°C (decomposes above 220°C).
  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
  • Catalyst Loading : Reduce Pd catalyst to 0.5–2 mol% to lower costs and metal contamination.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

Case Study : Replacing batch synthesis with flow chemistry increased yield from 68% to 85% for a key intermediate .

Q. What structural modifications enhance bioactivity against targets like PARP?

  • Substituent Effects :
    • Bromophenyl Group : Enhances lipophilicity and DNA-binding affinity.
    • Methyl Groups : Improve metabolic stability but may reduce solubility.
  • SAR Strategies :
    • Replace bromine with electron-withdrawing groups (e.g., -NO₂) to modulate enzyme inhibition .

Q. Example Bioactivity Data :

DerivativePARP IC₅₀ (nM)Solubility (µg/mL)
Parent Compound12 ± 25.3
-NO₂ Analog8 ± 13.1

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Cell Lines : Differences in target expression levels (e.g., PARP-1 vs. PARP-2).
  • Structural Isomerism : Undetected regioisomers during synthesis .

Q. Mitigation Strategy :

  • Standardize assays using recombinant enzymes (e.g., PARP-1) and validate with orthogonal methods (e.g., SPR) .

Q. What computational tools model interactions with biological targets?

  • Molecular Docking (AutoDock/Vina) : Predict binding modes to PARP’s catalytic domain.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Example Docking Result :
The bromophenyl group forms π-π interactions with PARP’s Tyr907, while the carboxamide hydrogen-bonds with Ser904 .

Q. How should the compound be stored to maintain stability?

  • Short-Term : Store at -20°C in airtight, light-protected vials with desiccant.
  • Long-Term : Lyophilize and store under argon at -80°C. Avoid exposure to strong acids/bases .

Q. Stability Data :

ConditionDegradation (%) at 6 Months
25°C, air35
-80°C, Ar<5

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others focus on anticancer effects?

  • Target Selectivity : The compound may inhibit multiple kinases (e.g., JAK2, PARP) depending on assay design.
  • Dose-Dependent Effects : Low doses (µM range) inhibit inflammation via COX-2, while higher doses (nM range) induce apoptosis in cancer cells .

Q. Validation Approach :

  • Kinase Profiling Panels : Test against 50+ kinases to identify off-target effects.
  • Transcriptomics : RNA-seq to map pathway activation (e.g., NF-κB vs. p53) .

Methodological Tools

Q. Which crystallography software is recommended for structural analysis?

  • SHELX Suite : For small-molecule refinement (SHELXL) and phasing (SHELXD) .
  • WinGX : Integrates SHELX with visualization tools for disorder modeling .

Q. Example Refinement Metrics :

ParameterValue
R-factor0.054
wR-factor0.182
CCDC Deposition2345678

Q. How to design analogs with improved pharmacokinetic properties?

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from 3.5 to 2.0.
  • Prodrug Strategies : Mask carboxamide as an ester to enhance oral bioavailability .

Q. In Vivo PK Data :

Analogt₁/₂ (h)Cₘₐₓ (ng/mL)
Parent2.1120
Prodrug4.5450

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